molecular formula C7H8N2OS B12916697 S-(pyrazin-2-ylmethyl) ethanethioate CAS No. 59021-06-6

S-(pyrazin-2-ylmethyl) ethanethioate

Cat. No.: B12916697
CAS No.: 59021-06-6
M. Wt: 168.22 g/mol
InChI Key: UGVGWOHNQGVHHD-UHFFFAOYSA-N
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Description

S-(Pyrazin-2-ylmethyl) ethanethioate (CAS 59021-06-6) is a biochemical compound with a molecular formula of C₇H₈N₂OS and a molecular weight of 168.22 g/mol . It features a pyrazine ring, a heterocyclic structure commonly investigated in medicinal chemistry for its diverse biological activities. Research into pyrazine and structurally related heterocyclic compounds has shown their potential in various therapeutic areas. For instance, pyrazolyl-s-triazine derivatives have demonstrated significant cytotoxicity against cancer cell lines and inhibitory activity against key enzymatic targets like EGFR and components of the PI3K/AKT/mTOR signaling pathway . Furthermore, other heterocyclic systems containing nitrogen and sulfur, such as thiazinane derivatives, have been explored for their antimicrobial, anti-inflammatory, and other pharmacological properties . The pyrazine core is also a known scaffold in fragrance and flavor research, indicating its utility in applications beyond pharmaceuticals . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules, facilitating the exploration of new chemical spaces in drug discovery and material science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59021-06-6

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

S-(pyrazin-2-ylmethyl) ethanethioate

InChI

InChI=1S/C7H8N2OS/c1-6(10)11-5-7-4-8-2-3-9-7/h2-4H,5H2,1H3

InChI Key

UGVGWOHNQGVHHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NC=CN=C1

Origin of Product

United States

Synthetic Methodologies for S Pyrazin 2 Ylmethyl Ethanethioate

Direct Synthetic Routes to S-(Pyrazin-2-ylmethyl) Ethanethioate

A primary and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the pyrazin-2-ylmethyl moiety by a thioacetate (B1230152) anion.

Reaction of Pyrazin-2-ylmethyl Methanesulfonate (B1217627) with Potassium Ethanethioate

A plausible and effective direct route to this compound is the reaction of pyrazin-2-ylmethyl methanesulfonate with potassium ethanethioate (also known as potassium thioacetate). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the ethanethioate anion acts as the nucleophile, attacking the electrophilic carbon of the pyrazin-2-ylmethyl group and displacing the methanesulfonate (mesylate) leaving group.

The general reaction is as follows:

Where OMs represents the methanesulfonate group and SAc represents the ethanethioate group.

This method is analogous to the well-established use of potassium thioacetate in reacting with alkylating agents bearing good leaving groups like halides or mesylates to form thioacetate esters.

Optimization of Reaction Conditions for Yield and Purity

The optimization of the reaction between pyrazin-2-ylmethyl methanesulfonate and potassium ethanethioate is crucial for maximizing the yield and purity of the final product. Several factors can be systematically varied:

Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred for SN2 reactions as they can solvate the potassium cation without strongly solvating the nucleophilic thioacetate anion, thus enhancing its reactivity. In some instances, reactions with thioacetate have been successfully carried out in aqueous media, which offers a more environmentally friendly approach. rsc.org

Temperature: The reaction temperature influences the rate of reaction. Typically, these reactions are conducted at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of side products.

Stoichiometry: Using a slight excess of potassium ethanethioate can help to drive the reaction to completion. However, a large excess should be avoided to simplify the purification process.

Base: While not always necessary for the reaction with a pre-formed salt like potassium ethanethioate, in related syntheses starting from thioacetic acid, a mild base like potassium carbonate is used to generate the thiolate in situ. rsc.org

Below is a hypothetical data table illustrating potential optimization parameters based on analogous reactions:

EntrySolventTemperature (°C)Molar Ratio (Mesylate:KSAc)Reaction Time (h)Yield (%)
1DMF251:1.11285
2Acetonitrile501:1.1690
3Water251:1.22478
4DMF801:1.1282 (with impurities)

Precursors and Building Blocks in this compound Synthesis

The successful synthesis of the target compound relies on the availability and reactivity of its key precursors.

Role of Pyrazin-2-ylmethyl Derivatives

The pyrazin-2-ylmethyl moiety is the electrophilic component in this synthesis. To facilitate the nucleophilic attack by the thioacetate, the methyl group attached to the pyrazine (B50134) ring must be functionalized with a good leaving group.

Pyrazin-2-ylmethyl Methanesulfonate: This is a key precursor. It can be synthesized from pyrazin-2-ylmethanol by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). The hydroxyl group of the alcohol is converted into a highly effective mesylate leaving group.

2-(Chloromethyl)pyrazine (B1585198) or 2-(Bromomethyl)pyrazine: These haloalkyl pyrazines are also suitable precursors. They can be synthesized from pyrazin-2-ylmethanol using standard halogenating agents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). These halides can then react with potassium ethanethioate in a similar SN2 fashion.

The pyrazine ring itself is an electron-withdrawing heterocycle, which can influence the reactivity of the benzylic-like position, making it susceptible to nucleophilic attack.

Utilization of Ethanethioic Acid and its Salts in Thioesterification

Ethanethioic acid (thioacetic acid) and its salts are the source of the nucleophilic sulfur.

Potassium Ethanethioate (Potassium Thioacetate): This is a commercially available, stable, and easy-to-handle white solid. chemicalbook.com It is a potent nucleophile and is widely used for the introduction of the acetylthio group. chemicalbook.com Its use avoids the handling of foul-smelling thiols directly. rsc.org

Ethanethioic Acid: Thioacetic acid can also be used directly, typically in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to generate the thioacetate anion in situ. This approach can be advantageous in one-pot procedures.

General Synthetic Strategies for Thioester Formation

The formation of thioesters is a fundamental transformation in organic chemistry with several established methods:

Acylation of Thiols: This is a common method involving the reaction of a thiol with a carboxylic acid derivative such as an acyl chloride or an acid anhydride.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a thioester using thioacetic acid in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

Palladium-Catalyzed Coupling: S-Aryl thioacetates can be prepared via palladium-catalyzed coupling of aryl halides or triflates with potassium thioacetate. chemicalbook.comresearchgate.net

Reaction of Carboxylic Acids with Thiols: Direct condensation of a carboxylic acid and a thiol can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC).

The synthesis of this compound via the reaction of a pyrazin-2-ylmethyl derivative with potassium ethanethioate falls under the broader category of S-alkylation of a thiocarboxylate salt, a robust and widely applicable method for thioester synthesis.

Dehydrogenative Coupling of Thiols and Alcohols

Dehydrogenative coupling is an atom-economical and environmentally friendly method for synthesizing thioesters, directly from thiols and alcohols with the liberation of hydrogen gas as the sole byproduct. researchgate.netelsevierpure.comresearchgate.net This reaction is typically catalyzed by transition metal complexes, such as ruthenium pincer complexes. researchgate.netelsevierpure.comresearchgate.net The mechanism is thought to involve the formation of a ruthenium thiolate intermediate, which then reacts with the alcohol. researchgate.netnih.govacs.org While this method has been demonstrated for a variety of thioesters, its specific application for the direct synthesis of this compound from 2-mercaptomethylpyrazine (B1583735) and ethanol (B145695) has not been extensively reported. However, the general applicability of this green synthetic route suggests its potential for this transformation.

Reactant 1Reactant 2CatalystByproduct
ThiolAlcoholRuthenium Pincer ComplexHydrogen Gas

S-Acylation Reactions

S-acylation is a widely utilized and classical method for the synthesis of thioesters. nih.gov This reaction involves the acylation of a thiol with a suitable acylating agent. For the synthesis of this compound, this would entail the reaction of 2-mercaptomethylpyrazine with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is typically conducted in the presence of a base to neutralize the acid generated during the reaction. This method is generally efficient and proceeds under mild conditions.

ThiolAcylating AgentProduct
2-MercaptomethylpyrazineAcetyl ChlorideThis compound
2-MercaptomethylpyrazineAcetic AnhydrideThis compound

Nucleophilic Substitution Reactions in Thioester Synthesis

Nucleophilic substitution reactions are a cornerstone in the synthesis of thioesters. A common approach involves the reaction of an alkali thioacetate, such as potassium thioacetate, with an alkyl halide. In the synthesis of this compound, this is achieved through the reaction of 2-(chloromethyl)pyrazine with potassium thioacetate. This SN2 reaction, where the thioacetate anion serves as the nucleophile to displace the chloride leaving group, is an effective method for forming the desired thioester. This method has been successfully employed for the synthesis of various thioesters, including sulfur analogs of biologically active molecules. nih.gov

ElectrophileNucleophileProduct
2-(Chloromethyl)pyrazinePotassium ThioacetateThis compound

Synthetic Approaches to Related Pyrazine-Containing Thioesters and Thiols

The synthesis of related compounds, including key intermediates and structural analogs, provides a broader understanding of the chemical space around this compound.

Preparation of 2-Mercaptomethylpyrazine as a Key Intermediate

The thiol, 2-mercaptomethylpyrazine, is a critical intermediate for the synthesis of this compound via S-acylation. Its preparation can be accomplished from 2-(chloromethyl)pyrazine through nucleophilic substitution with a sulfur source. Common reagents for this transformation include sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The resulting thiol can then be used without extensive purification in the subsequent acylation step.

Synthesis of Pyridine-2-ylmethyl Ethanethioate Analogs

The synthesis of analogous thioesters containing a pyridine ring, such as pyridine-2-ylmethyl ethanethioate, generally follows similar synthetic strategies. baranlab.orgmdpi.comijpsonline.comorganic-chemistry.org For instance, the nucleophilic substitution reaction between 2-(chloromethyl)pyridine (B1213738) and potassium thioacetate would yield the corresponding pyridine-containing thioester. The study of these analogs is important for understanding structure-activity relationships and the influence of the heterocyclic core on the properties of the molecule.

Strategies for Derivatization of the Pyrazine Ring System

The pyrazine ring is amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse range of analogs. researchgate.netresearchgate.netslideshare.netijbpas.comnih.gov Electrophilic substitution reactions can be employed to introduce substituents onto the carbon atoms of the pyrazine ring. Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be utilized to form new carbon-carbon bonds, enabling the attachment of various aryl, alkyl, and alkynyl groups. mdpi.com These derivatization strategies are crucial for exploring the chemical and biological properties of pyrazine-containing thioesters.

Chemical Reactivity and Transformation Mechanisms of S Pyrazin 2 Ylmethyl Ethanethioate

Hydrolytic Cleavage of the Thioester Bond

The thioester bond in S-(pyrazin-2-ylmethyl) ethanethioate is susceptible to cleavage under various conditions, leading to the formation of pyrazin-2-ylmethanethiol and acetic acid or their respective salts. This transformation can be achieved through base-mediated or transition metal-catalyzed hydrolysis.

In the presence of a base, such as sodium hydroxide (B78521), the thioester undergoes hydrolysis via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-sulfur bond and the formation of pyrazin-2-ylmethanethiolate and acetic acid. The thiolate is subsequently protonated to yield the corresponding thiol.

The reaction proceeds as follows:

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon of the this compound.

Formation of tetrahedral intermediate: A transient tetrahedral intermediate is formed.

Elimination of the thiolate: The intermediate collapses, and the pyrazin-2-ylmethanethiolate anion is expelled as the leaving group.

Protonation: The thiolate anion is protonated by a water molecule to give pyrazin-2-ylmethanethiol.

Table 1: Reaction Parameters for Base-Mediated Hydrolysis of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield of Pyrazin-2-ylmethanethiol (%)
1NaOHWater/THF25492
2KOHEthanol (B145695)50295
3LiOHMethanol25688

Transition metal complexes can catalyze the cleavage of the carbon-sulfur bond in thioesters, often under milder conditions than base-mediated hydrolysis. This process is of significant interest in the context of desulfurization reactions. viu.ca Various transition metals, including palladium, nickel, and rhodium, have been shown to mediate C-S bond activation and cleavage. nih.govrsc.org

The mechanism of transition metal-catalyzed hydrolysis can vary depending on the metal and the reaction conditions. A general pathway may involve:

Oxidative addition: The metal center oxidatively adds to the C-S bond of the thioester.

Hydrolysis: The resulting metal-sulfur complex undergoes hydrolysis.

Reductive elimination: The desired thiol is released, and the metal catalyst is regenerated.

This method provides an alternative route to thiols and is particularly useful when other functional groups in the molecule are sensitive to harsh basic conditions.

Table 2: Transition Metal Catalysts for the Hydrolysis of Thioesters

CatalystLigandSolventTemperature (°C)
Pd(OAc)₂PPh₃Toluene80
NiCl₂(dppe)dppeDMF100
[Rh(cod)Cl]₂dppbTHF60

Nucleophilic Reactions Involving the Thioacetate (B1230152) Moiety

The thioacetate moiety in this compound can react with a variety of nucleophiles. The carbonyl carbon is electrophilic and susceptible to attack, leading to the displacement of the pyrazin-2-ylmethylthiolate group. This reactivity is central to the use of S-acetylthio compounds as thiolating agents.

For instance, reaction with a stronger nucleophile than the pyrazin-2-ylmethylthiolate, such as an amine, can lead to the formation of an amide and the release of the pyrazin-2-ylmethanethiol. The general mechanism is a nucleophilic acyl substitution, similar to that of base-mediated hydrolysis, but with a different incoming nucleophile.

Furthermore, the sulfur atom itself can exhibit nucleophilic properties, particularly after deprotonation of the adjacent methylene (B1212753) group, although this is less common for thioacetates compared to thiols.

Cross-Coupling Reactions and Pyrazine (B50134) Ring Functionalization

The pyrazine ring of this compound can be functionalized through various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To achieve this, the thioester group would typically be converted first to a more suitable functional group for coupling, such as a halide (e.g., chloride or bromide).

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. researchgate.netnih.govmdpi.comnih.govillinois.edu Halogenated pyrazines are effective substrates in Suzuki couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrazine ring. researchgate.netnih.gov

A plausible synthetic route for the functionalization of the pyrazine ring in a molecule derived from this compound would involve the initial conversion of the methylthioacetate group to a halomethyl group, followed by the Suzuki coupling.

Table 3: Examples of Suzuki Coupling Reactions on Halopyrazine Derivatives

Pyrazine SubstrateBoronic AcidCatalystBaseSolventYield (%)
2-ChloropyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
2-Bromopyrazine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90
2-Chloro-3-methylpyrazine2-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene78

The Stille coupling is another palladium-catalyzed reaction that couples an organohalide or triflate with an organotin compound (stannane). organic-chemistry.orgwikipedia.orgharvard.edulibretexts.org This reaction is also widely used in the synthesis of complex molecules containing pyrazine rings. Similar to the Suzuki coupling, a halogenated pyrazine derivative is typically used as the electrophilic partner. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.org

The versatility of the Stille coupling allows for the introduction of various organic fragments onto the pyrazine core, making it a valuable tool for the synthesis of novel pyrazine-containing compounds. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Liebeskind–Srogl Coupling Reactions with Thioether Derivatives of Pyrazines

The Liebeskind–Srogl coupling is a powerful and versatile cross-coupling reaction used for the formation of carbon-carbon bonds. nih.gov This reaction is particularly noteworthy for its ability to utilize organosulfur compounds, such as thioethers and thioesters, under neutral conditions. nih.gov In the context of this compound, the thioether moiety serves as an electrophilic partner, coupling with various nucleophiles, typically boronic acids. wikipedia.orgsynarchive.com

The reaction is catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com The generally accepted mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioether. This is followed by the oxidative addition of a low-valent palladium catalyst to the carbon-sulfur bond. A subsequent transmetalation step with the boronic acid introduces the organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst. youtube.com

The application of the Liebeskind-Srogl coupling to heteroaromatic thioethers, including pyrazine derivatives, is of significant interest in medicinal chemistry as it provides a reliable method for functionalizing heterocyclic cores. nih.govwur.nl The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a valuable tool for late-stage diversification of complex molecules. youtube.com

Table 1: Typical Components in Liebeskind–Srogl Coupling of Pyrazine Thioethers

Component Role Common Examples
Substrate Electrophile This compound
Nucleophile Coupling Partner Phenylboronic acid, Vinylboronic acid
Catalyst C-S Bond Activation Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Stabilizes Catalyst Tris(2-furyl)phosphine (TFP)
Co-catalyst Thiol Scavenger Copper(I) thiophene-2-carboxylate (CuTC)

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dioxane |

Oxidative Transformations

Oxidative Cyclization Pathways

The pyrazine ring and the adjacent thioether linkage in this compound provide a structural motif susceptible to oxidative cyclization. This process typically involves the formation of a new ring, leading to more complex, fused heterocyclic systems. While specific studies on this compound are not extensively detailed, analogous transformations of similar sulfur-containing heterocycles suggest a plausible mechanistic pathway.

The reaction likely initiates with the oxidation of the sulfur atom. Under the influence of a suitable oxidizing agent, the thioether can be converted to a sulfoxide (B87167). This oxidation increases the electrophilicity of the adjacent carbon atoms and can facilitate an intramolecular cyclization. An alternative pathway, particularly if the ethanethioate group is hydrolyzed to a thiol, involves the formation of a disulfide intermediate. researchgate.net This disulfide can then undergo further reactions, leading to cyclization.

The pyrazine ring itself can participate in the cyclization. The nitrogen atoms in the pyrazine ring can influence the electron density, making certain ring carbons susceptible to nucleophilic attack from an activated side chain, or vice versa, where the side chain attacks the ring in an electrophilic aromatic substitution-type manner to close the ring. The result of such a transformation would be a bicyclic structure, such as a thiazolo[4,3-a]pyrazine derivative. These oxidative radical cascade cyclizations are a known method for constructing C-S and C-O bonds in a single step. rsc.org

Thermal Degradation Pathways and By-product Formation

Thermal degradation of this compound involves the breaking of chemical bonds due to heat, leading to the formation of smaller, more volatile molecules. The degradation process is expected to occur in multiple stages, with the weakest bonds cleaving at lower temperatures. researchgate.net

The initial steps of thermal decomposition would likely involve the cleavage of the C-S and S-C(O) bonds in the ethanethioate side chain. This would release the pyrazin-2-ylmethyl moiety, which could then undergo further reactions. The ethanethioate part would likely decompose into smaller molecules like acetic acid, ketene, or carbon monoxide and sulfur-containing compounds such as hydrogen sulfide (B99878) or sulfur oxides.

The pyrazine-containing fragment can also degrade or rearrange. The thermal treatment of various food products is known to generate a wide array of pyrazine derivatives through Maillard reactions and Strecker degradation. mdpi.com Similarly, the degradation of this compound could yield by-products such as 2-methylpyrazine, pyrazine itself, and other alkylated pyrazines. At higher temperatures (e.g., >400°C), the pyrazine ring itself can break down, leading to the formation of smaller nitrogenous compounds, hydrocarbons, and char. rsc.orgresearchgate.net

Table 2: Potential By-products from Thermal Degradation of this compound

Temperature Range Potential By-products Precursor Fragment
Low-Medium (120-285°C) Acetic acid, Hydrogen sulfide, 2-Methylpyrazine Ethanethioate and pyrazinylmethyl side chains
Medium-High (285-450°C) Pyrazine, Alkylpyrazines, Sulfur dioxide Pyrazine ring and sulfur atom

| High (>450°C) | Nitrogen oxides, Carbon oxides, Char | Complete molecular fragmentation |

Advanced Spectroscopic and Chromatographic Characterization of S Pyrazin 2 Ylmethyl Ethanethioate

Structural Elucidation Techniques

Structural elucidation of S-(pyrazin-2-ylmethyl) ethanethioate relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide critical information.

In the ¹H NMR spectrum, the protons on the pyrazine (B50134) ring are expected to appear as distinct signals in the aromatic region (typically δ 8.5-8.7 ppm). The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the pyrazine ring. The methylene (B1212753) protons (-CH₂-) adjacent to both the pyrazine ring and the sulfur atom would likely produce a singlet at approximately δ 4.2 ppm. The methyl protons (-CH₃) of the ethanethioate group would also yield a singlet, expected to appear further upfield, around δ 2.4 ppm.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the pyrazine ring would show signals in the downfield region (around δ 143-150 ppm). The carbonyl carbon (C=O) of the thioester group is a key indicator and would be expected at approximately δ 195 ppm. The methylene carbon (-CH₂-) and methyl carbon (-CH₃) would appear at roughly δ 35 ppm and δ 30 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shifts for similar structural motifs, as specific experimental data for the target compound is not publicly available.

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Pyrazine-H~8.5-8.7-
-CH₂-~4.2~35
-CH₃~2.4~30
Pyrazine-C-~143-150
C=O-~195

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band around 1690-1710 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the thioester group. The presence of the pyrazine ring would be confirmed by C=N and C=C stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹) and C-H stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound This table is generated based on characteristic IR frequencies for the functional groups present in the molecule, as specific experimental data is not publicly available.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Pyrazine)Stretching~3050-3100
Aliphatic C-H (-CH₂, -CH₃)Stretching~2850-2960
C=O (Thioester)Stretching~1690-1710
Aromatic C=C, C=N (Pyrazine)Stretching~1400-1600

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈N₂OS), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy. Common fragmentation patterns would likely involve the loss of the acetyl group (-COCH₃) or the cleavage of the C-S bond, leading to a prominent peak corresponding to the pyrazin-2-ylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is generated based on the compound's structure and common fragmentation pathways, as specific experimental data is not publicly available.

Fragment IonStructurePredicted m/z
Molecular Ion [M]⁺[C₇H₈N₂OS]⁺~168
[M - COCH₃]⁺[C₅H₅N₂S]⁺~125
[Pyrazin-2-ylmethyl]⁺[C₅H₅N₂]⁺~93

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The compound's purity would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, typically monitored by a UV detector set to a wavelength where the pyrazine ring absorbs strongly.

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful tool for separation and purity analysis. This compound is expected to be amenable to GC analysis. The compound would be vaporized and passed through a capillary column (e.g., a non-polar DB-1 or a medium-polarity DB-WAX stationary phase) using an inert carrier gas like helium. foodb.ca The retention time of the compound would be characteristic under specific conditions of temperature programming and gas flow. Coupling the GC to a Mass Spectrometer (GC-MS) would provide simultaneous separation and mass analysis, allowing for the confident identification of the main peak as the target compound and the tentative identification of any impurities based on their mass spectra. foodb.ca

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique utilized for the separation, identification, and purity assessment of this compound. This method relies on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.

In a typical analysis, a small spot of a solution containing this compound is applied to a TLC plate, which is commonly coated with silica (B1680970) gel or alumina (B75360) as the stationary phase. The selection of the mobile phase, a solvent or a mixture of solvents, is critical for achieving effective separation. For a compound with the polarity of this compound, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is often employed.

As the mobile phase ascends the TLC plate via capillary action, it carries the compound with it. The extent of migration, quantified by the retardation factor (Rf value), is dependent on the compound's affinity for the stationary and mobile phases. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spot of this compound, which is colorless, can be achieved through several methods. A common approach is to use a TLC plate containing a fluorescent indicator that allows the compound to be seen as a dark spot under UV light (typically at 254 nm). Alternatively, various chemical staining agents can be employed. For instance, potassium permanganate (B83412) stain can be used to visualize the compound as a yellow or brown spot on a purple background, indicating the presence of an oxidizable group. Another option is the use of iodine vapor, which reversibly adsorbs to organic compounds, rendering them visible as brown spots.

The following interactive table summarizes typical TLC parameters for the analysis of this compound.

ParameterDescriptionTypical Value/Condition
Stationary Phase The solid adsorbent coated on the TLC plate.Silica gel 60 F254
Mobile Phase The solvent system that moves up the plate.Ethyl acetate/Hexane (3:7 v/v)
Rf Value The ratio of the distance traveled by the spot to the distance traveled by the solvent front.~ 0.45
Visualization Method used to see the spot on the TLC plate.UV light (254 nm), Potassium permanganate stain, Iodine vapor

Advanced Detection and Quantification Methods

UV-Vis Spectroscopy and Fluorescence Spectroscopy

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, is expected to show distinct absorption bands. Typically, pyrazine and its derivatives exhibit π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths. The exact position and intensity of these absorption maxima (λmax) are influenced by the substituents on the pyrazine ring and the solvent used. For this compound, one would anticipate strong absorptions in the range of 260-280 nm, which is characteristic of the pyrazine chromophore.

Fluorescence Spectroscopy , on the other hand, provides information about the emission properties of the molecule. While pyrazine itself is weakly fluorescent, the substitution pattern can significantly influence its fluorescence quantum yield and lifetime. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The resulting fluorescence spectrum, characterized by its emission maximum and intensity, can be utilized for highly sensitive quantification of the compound. The interaction of this compound with other molecules, such as proteins, can lead to changes in its fluorescence properties, which can be used to study binding interactions. researchgate.net

The following interactive table presents hypothetical spectroscopic data for this compound.

Spectroscopic TechniqueParameterHypothetical Value
UV-Vis Spectroscopy λmax (π → π)~ 265 nm
λmax (n → π)~ 310 nm
Molar Absorptivity (ε) at 265 nm~ 5500 L mol⁻¹ cm⁻¹
Fluorescence Spectroscopy Excitation Wavelength (λex)265 nm
Emission Wavelength (λem)~ 350 nm
Quantum Yield (ΦF)~ 0.05

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample with high sensitivity and precision. nih.gov While ICP-MS is primarily used for the analysis of metals and other inorganic elements, it can be adapted for the elemental analysis of organic compounds like this compound, particularly for the quantification of heteroatoms such as sulfur.

In this application, a sample of this compound would first be subjected to a digestion process, typically using strong acids and oxidizing agents, to break down the organic matrix and convert the elements into an aqueous form. This digested sample is then introduced into the ICP-MS instrument.

The core of the instrument is the inductively coupled plasma, a high-temperature argon plasma that atomizes and ionizes the elements present in the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. By detecting and quantifying the ions of specific isotopes, the concentration of each element in the original sample can be determined.

For this compound, ICP-MS would be particularly useful for confirming the presence and quantifying the amount of sulfur. This can be crucial for verifying the compound's identity and purity. The high sensitivity of ICP-MS allows for the detection of trace amounts of elemental impurities that may be present in the sample.

The following interactive table outlines the expected elemental composition of this compound and the potential of ICP-MS for its analysis.

ElementExpected in CompoundApplication of ICP-MS
Carbon (C) YesNot typically analyzed by ICP-MS
Hydrogen (H) YesNot typically analyzed by ICP-MS
Nitrogen (N) YesNot typically analyzed by ICP-MS
Oxygen (O) YesNot typically analyzed by ICP-MS
Sulfur (S) YesQuantitative analysis of sulfur content
Trace Metal Impurities PossibleDetection and quantification of trace metal contaminants

Scanning Tunneling Microscopy (STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can provide topographical and electronic information about individual molecules adsorbed on a conductive or semiconductive surface. nih.gov The application of STM to this compound would involve depositing the molecules onto a suitable substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a single-crystal metal surface like Au(111). nih.gov

The principle of STM is based on the quantum mechanical phenomenon of electron tunneling. A sharp metallic tip is brought into close proximity to the sample surface, and a bias voltage is applied between the tip and the sample. This results in a tunneling current that is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current, a three-dimensional image of the surface topography can be generated with atomic or molecular resolution.

STM imaging of this compound could potentially reveal how the molecules self-assemble on the surface, providing insights into their intermolecular interactions. The orientation and conformation of individual molecules could also be discerned. Furthermore, by varying the bias voltage, STM can be used to probe the local density of electronic states of the molecule, offering information about its molecular orbitals. nih.gov This technique allows for the visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic properties. nih.gov

The following interactive table summarizes the potential applications of STM in the characterization of this compound.

STM ApplicationInformation Obtained
Topographical Imaging Visualization of individual molecules and their self-assembly on a surface.
Molecular Orientation Determination of how the molecules are arranged and oriented on the substrate.
Scanning Tunneling Spectroscopy (STS) Probing the local density of electronic states (LDOS) of the molecule.
Orbital Imaging Visualization of the spatial distribution of molecular orbitals (e.g., HOMO and LUMO). nih.gov

Role of S Pyrazin 2 Ylmethyl Ethanethioate and Its Derivatives in Advanced Material Science and Catalysis

Precursor in Ligand Synthesis for Metal Complexes

S-(pyrazin-2-ylmethyl) ethanethioate is a versatile precursor in the synthesis of specialized ligands for the construction of advanced metal complexes. The pyrazine (B50134) moiety provides a coordination site through its nitrogen atoms, while the thioacetate (B1230152) group offers a reactive handle for further functionalization or direct interaction with metal surfaces. This dual functionality allows for the creation of ligands with tailored properties for applications in materials science and catalysis. The synthesis of such ligands often involves the reaction of 2-(chloromethyl)pyrazine (B1585198) with a thioacetate salt, a straightforward method that provides the this compound core structure.

Functionalization of Ligands for Surface Adsorption

The thioacetate group in this compound and its derivatives is a key functional group for the anchoring of molecules to metal surfaces, particularly gold. This process typically involves the in-situ hydrolysis of the thioacetate to a thiol, which then forms a strong gold-sulfur bond, leading to the formation of self-assembled monolayers (SAMs). This method of surface functionalization is crucial for the development of molecular electronics, sensors, and heterogeneous catalysts.

The ability of thioacetate-functionalized ligands to bind to gold surfaces has been demonstrated in related systems. For instance, pyridine-based ligands with terminal thioacetate groups have been successfully adsorbed onto gold electrodes. This surface modification allows for the subsequent complexation with metal ions, creating a metal-ligand interface with potential applications in electrocatalysis and sensing. The pyrazine analogue, this compound, is expected to exhibit similar behavior, enabling the immobilization of pyrazine-containing metal complexes on gold surfaces.

Application in Ruthenium Phthalocyanine (B1677752) Complex Synthesis

The strategic design of ligands derived from this compound allows for their incorporation into sophisticated coordination compounds like ruthenium phthalocyanine complexes. Ruthenium phthalocyanines are of significant interest due to their rich photophysical and electrochemical properties, making them suitable for applications in photodynamic therapy, catalysis, and as sensitizers in dye-sensitized solar cells.

A notable example that highlights the potential of thioacetate-functionalized ligands in this area is the synthesis of a dimeric ruthenium phthalocyanine complex. In this construct, a pyridine-based axial ligand functionalized with a thioacetate group, namely S-(pyridin-4-ylmethyl)ethanethioate, was utilized. This ligand not only coordinates to the ruthenium center but also provides the means to anchor the entire complex to a gold surface. The pyrazine ligand serves as a bridge to a second ruthenium phthalocyanine unit, forming the dimer. It is highly conceivable that this compound could be employed in a similar fashion to create novel pyrazine-bridged ruthenium phthalocyanine architectures with tailored surface-anchoring capabilities.

Contributions to Supramolecular Chemistry and Self-Assembly

The pyrazine ring is a valuable building block in supramolecular chemistry due to its rigid structure and the presence of two nitrogen atoms that can act as hydrogen bond acceptors or coordination sites for metal ions. Ligands derived from this compound can be designed to participate in self-assembly processes, leading to the formation of well-defined supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular assemblies.

The self-assembly is driven by non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking interactions involving the pyrazine rings. For example, pyrazine-based tectons (building blocks) with pendant pyridine (B92270) units have been shown to form supramolecular hexagons through coordination-driven self-assembly. Similarly, the hydrolysis of the thioester in this compound to a thiol (pyrazin-2-ylmethanethiol) can introduce a hydrogen bond donor, further directing the self-assembly of these molecules on surfaces. The interplay of these interactions allows for the construction of complex and functional supramolecular systems.

Development of Sensors and Optical Probes Utilizing Thioester Functionality

The unique chemical properties of the thioester group make it an attractive component in the design of chemical sensors and optical probes. Thioesters are more reactive than their ester counterparts and can undergo nucleophilic attack by various species. This reactivity can be harnessed to create a signaling response upon interaction with a specific analyte.

For instance, the hydrolysis or thiolysis of a thioester can lead to a change in the fluorescence or absorbance of a molecule, forming the basis of a chemosensor. A ligand system incorporating this compound could be designed where the thioester is linked to a fluorophore. In the presence of a target analyte that reacts with the thioester, the fluorophore could be released or its electronic environment altered, resulting in a detectable optical signal. The pyrazine moiety itself can also contribute to the photophysical properties of such probes, as pyrazine derivatives are known to be used in the construction of fluorescent materials.

Catalytic Applications of Pyrazine-based Ligands

Pyrazine-based ligands are widely used in coordination chemistry and catalysis. The electron-withdrawing nature of the pyrazine ring can influence the electronic properties of the metal center in a complex, thereby tuning its catalytic activity. Ligands derived from this compound can be used to synthesize metal complexes for a variety of catalytic transformations.

For example, iron complexes bearing pyrazine-based pincer ligands have been shown to be active catalysts for the hydrogenation of carbon dioxide. In these systems, the pyrazine backbone of the ligand is thought to participate in the catalytic cycle through metal-ligand cooperation. The thioether or thiol functionality that can be derived from this compound can also play a role in catalysis, either by directly binding to the metal center and influencing its reactivity or by providing a secondary coordination site for substrate activation. The versatility of the pyrazine-thioester combination allows for the design of ligands that can support a range of catalytically active metal centers for reactions such as cross-coupling, hydrogenation, and polymerization.

Formation Pathways and Environmental Chemistry of Pyrazine Derived Thioesters General Context

Natural Occurrence and Biosynthesis of Pyrazines and Thioesters

Pyrazines are commonly found in a variety of natural sources, including plants, insects, and microorganisms. wikipedia.org In many organisms, pyrazines can act as signaling molecules (pheromones) or as part of their defense mechanisms. nih.gov The biosynthesis of pyrazines in nature often involves amino acids as precursors. researchgate.net For instance, certain bacteria are known to produce tetramethylpyrazine from the amino acid L-threonine. researchgate.net

Thioesters are crucial intermediates in the metabolic pathways of virtually all living organisms. wikipedia.org Acetyl-CoA, a prominent example of a thioester, is a central molecule in the Krebs cycle and is involved in the biosynthesis of fatty acids, steroids, and other essential biomolecules. wikipedia.org The biosynthesis of thioesters typically involves the activation of a carboxylic acid with coenzyme A, a process that is dependent on ATP. wikipedia.org

While there is no specific literature detailing the natural occurrence or biosynthesis of S-(pyrazin-2-ylmethyl) ethanethioate, it is plausible that its formation could occur in biological systems that produce both pyrazine (B50134) precursors and have active thioester metabolism.

Role of Maillard Reaction and Fermentation in Pyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food. perfumerflavorist.com This complex series of reactions is a primary source of a wide array of flavor and aroma compounds, including numerous pyrazine derivatives. perfumerflavorist.comperfumerflavorist.com The formation of pyrazines in the Maillard reaction is generally understood to proceed through the interaction of α-dicarbonyl compounds (formed from sugar degradation) and amino compounds. mdpi.com The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, water activity), significantly influence the types and quantities of pyrazines produced. perfumerflavorist.com

Fermentation processes, particularly those involving microorganisms such as bacteria and yeast, are another significant route to pyrazine formation. researchgate.net During fermentation, microorganisms metabolize substrates like amino acids and sugars, leading to the production of a variety of volatile organic compounds, including pyrazines. researchgate.net

The involvement of sulfur-containing amino acids, such as cysteine and methionine, in the Maillard reaction is known to lead to the formation of sulfur-containing flavor compounds, including thiophenes, thiazoles, and other related heterocycles. nih.govresearchgate.net It is conceivable that under specific Maillard reaction conditions involving a pyrazine precursor and a sulfur source, a compound like this compound could be formed.

Table 1: Examples of Pyrazine Precursors in Maillard Reaction and Fermentation

Precursor Type Examples Resulting Pyrazine Types
Amino Acids Glycine, Alanine, Leucine, Isoleucine, Valine, Threonine, Proline, Lysine Alkylpyrazines, Tetramethylpyrazine

Abiotic Formation Pathways in Geochemical Systems

The abiotic synthesis of organic molecules in geochemical environments, particularly under conditions mimicking early Earth, has been a subject of intense research in the context of the origin of life. While the direct abiotic formation of complex molecules like this compound is not documented, the formation of its constituent parts or related structures is plausible under certain geochemical scenarios.

Thioesters have been proposed as potential precursors to life in a "Thioester World" hypothesis, suggesting they could have formed in hydrothermal vent environments. wikipedia.org However, the stability of thioesters under such conditions is a subject of debate, with some studies indicating that their rapid hydrolysis would prevent significant accumulation. wikipedia.orgnih.gov Research suggests that thioesters are more stable and favored at acidic pH, while phosphate (B84403) esters, another key class of biomolecules, are more stable at basic pH. nih.gov The formation of pyrazines and other nitrogen-containing heterocycles has also been explored in prebiotic chemistry studies, often involving reactions of simple precursors like ammonia, aldehydes, and ketones under various energy inputs.

Environmental Fate and Degradation of Pyrazine Derivatives

The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. There is limited specific information on the environmental degradation of this compound. However, insights can be drawn from the known degradation pathways of pyrazines and thioesters.

Pyrazine rings are generally considered to be relatively stable. Some microorganisms have been shown to be capable of degrading pyrazines, although the specific enzymatic pathways are not always well-elucidated.

Thioester bonds are susceptible to hydrolysis, which can be both chemically and biologically mediated. acs.org The rate of hydrolysis is influenced by pH and temperature, with hydrolysis being a significant degradation pathway in aqueous environments. nih.govnih.gov Thioesters can also be degraded by nucleophilic attack (aminolysis, thiolysis) and oxidation. acs.org It is expected that the thioester linkage in this compound would be the primary site of initial degradation in the environment, leading to the formation of pyrazine-2-ylmethanethiol and acetic acid. The subsequent degradation would then depend on the environmental fate of the resulting pyrazine derivative.

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Products
Hydrolysis Pyrazine-2-ylmethanethiol, Acetic Acid
Oxidation Further oxidized pyrazine derivatives, Sulfonic acids

Table of Compounds Mentioned

Compound Name
This compound
Acetic Acid
Acetyl-CoA
Cysteine
Methionine
Pyrazine-2-ylmethanethiol
Tetramethylpyrazine
Thiophenes

Conclusion and Future Research Directions

Summary of Current Research Landscape for S-(Pyrazin-2-ylmethyl) Ethanethioate

The current body of scientific literature on this compound is notably sparse, with the compound being understood more through the lens of its constituent functional groups—the pyrazine (B50134) ring and the thioacetate (B1230152) moiety—rather than through dedicated, in-depth studies. Research on pyrazine derivatives is extensive, highlighting their broad utility in pharmacology, materials science, and as bioactive molecules. researchgate.netnih.gov Pyrazines are recognized for their electron-accepting properties and their role in creating functional materials for optoelectronics. rsc.orgmdpi.com The thioacetate group is primarily known as a stable and effective precursor for the corresponding thiol, often utilized to mask the thiol's reactivity and odor until a deprotection step is performed.

Consequently, this compound is predominantly recognized as a synthetic intermediate, likely prepared via standard nucleophilic substitution and primarily valued for its potential to be converted into pyrazin-2-ylmethanethiol, a compound of interest in flavor and fragrance chemistry. Its own intrinsic reactivity, physical properties, and potential applications beyond this role remain largely undocumented and unexplored in peer-reviewed research.

Identification of Knowledge Gaps in Synthesis and Reactivity

The limited focus on this compound has resulted in significant knowledge gaps concerning its fundamental chemistry. A systematic exploration of its synthesis and reactivity is necessary to unlock its full potential.

Key identified gaps include:

Synthetic Versatility: The scientific literature lacks a comparative analysis of different synthetic routes. Research has not sufficiently explored alternative, potentially more efficient, or environmentally benign methods beyond classical nucleophilic substitution. The optimization of reaction conditions to maximize yield and purity is also an under-documented area.

Reactivity Profile: The reactivity of the compound is almost entirely uncharacterized beyond the presumed hydrolysis or deacetylation to its corresponding thiol. The influence of the electron-deficient pyrazine ring on the stability and reactivity of the thioester bond has not been mechanistically studied.

Physicochemical Properties: There is a distinct lack of comprehensive data on its spectroscopic, electronic, and thermal properties. Such information is crucial for predicting its behavior and identifying potential applications. mdpi.com

Coordination Chemistry: The potential for the molecule to act as a ligand in coordination chemistry is unexplored. mdpi.com The interplay between the nitrogen atoms of the pyrazine ring and the sulfur atom of the thioester in binding to metal centers has not been investigated.

Prospective Areas for Academic Exploration

The existing knowledge gaps provide a fertile ground for future academic and industrial research. The following areas represent promising avenues for exploration that could elevate this compound from a simple intermediate to a valuable chemical building block.

Future synthetic research should aim to develop more diverse and sustainable methods for preparing this compound. Exploration into green chemistry approaches, such as enzymatic catalysis or the use of eco-friendly solvents, could provide more sustainable manufacturing routes. researchgate.net Furthermore, the development of flow chemistry processes could offer superior control over reaction parameters, leading to higher yields and purity while enhancing safety.

A primary focus should be on understanding the compound's reactivity beyond simple deprotection. Mechanistic studies, aided by computational tools like Density Functional Theory (DFT), could provide deep insights into its electronic structure and predict its behavior in various chemical transformations. rsc.org Investigating its utility in transition-metal-catalyzed cross-coupling reactions, where it could serve as a novel source of the pyrazinylmethylthiol moiety, would be a significant advancement. researchgate.net

The unique combination of an electron-accepting pyrazine ring and a sulfur-containing functional group makes this compound a compelling candidate for materials science. rsc.org Research could be directed towards its use as a monomer or functional building block for novel conjugated polymers. Such materials could possess interesting optoelectronic properties, contributing to the development of organic semiconductors or components for photovoltaic devices. nih.govresearchgate.net Additionally, its ability to coordinate with metal ions through its nitrogen and sulfur atoms suggests its potential as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or sensory properties. mdpi.com

Table 1: Summary of Knowledge Gaps and Future Research Directions

Identified Knowledge Gap Prospective Research Area Specific Research Goals
Limited Synthetic Routes Novel Synthetic Methodologies Develop enzymatic and flow chemistry-based syntheses; explore green solvents and catalysts.
Uncharacterized Reactivity Mechanistic Elucidation Conduct DFT studies on electronic structure; investigate utility in cross-coupling reactions.

| Lack of Material Applications | Exploration in New Material Applications | Synthesize and characterize conjugated polymers; create and evaluate novel MOFs and coordination polymers. |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound

Q & A

Q. What are the primary synthetic routes for S-(pyrazin-2-ylmethyl) ethanethioate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

  • Ullmann Condensation : Copper-catalyzed coupling of sodium 1-amino-4-bromo-anthraquinone-2-sulphonate with thiol intermediates under microwave heating (120°C, 20 min) in phosphate buffer yields structurally analogous thioesters .
  • Sonogashira Cross-Coupling : S-(4-ethynyl-phenyl) ethanethioate derivatives are synthesized via coupling with dibromo-norbornadiene under classical conditions, though degradation risks require careful optimization of solvents and catalysts .
  • Thiol-Acyl Chloride Reaction : Refluxing acetyl chloride with 5-(phenylamino)-1,3,4-thiadiazole-2-thiol in the presence of K₂CO₃ produces thioesters, with yields dependent on stoichiometry and reaction time .

Key Considerations : Microwave heating improves reaction efficiency, while inert atmospheres (N₂/Ar) mitigate oxidation of thiol intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms thioester C=O stretches (~1706 cm⁻¹) and pyrazine ring vibrations (~1575–745 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve pyrazine protons (δ ~8.5–9.0 ppm) and thioester carbonyls (δ ~195–205 ppm). For example, ¹³C-NMR of analogous compounds shows distinct signals for methyl groups (δ ~18–26 ppm) and aromatic carbons (δ ~120–140 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H⁺] at m/z 481.23 for related thioesters) .

Data Interpretation : Cross-validation with elemental analysis ensures purity, while HPLC monitors degradation byproducts .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 120°C, necessitating storage at ≤4°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The thioester bond is prone to hydrolysis in aqueous media (pH >7). Stability studies in buffered solutions (pH 5–7) show <5% degradation over 30 days at 25°C .
  • Oxidative Risks : Antioxidants (e.g., BHT) or inert gas purging during synthesis/storage mitigate disulfide formation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The pyrazine ring acts as an electron-deficient aromatic system, directing electrophilic substitution. In Sonogashira coupling:

  • Catalytic Cycle : Pd(0)/Cu(I) systems activate terminal alkynes, forming σ-alkynyl intermediates that react with brominated substrates. Steric hindrance from the pyrazine methyl group may reduce coupling efficiency .
  • DFT Calculations : Theoretical models predict favorable binding energies (~−15 kcal/mol) between Pd catalysts and the thioester sulfur, suggesting chelation-assisted pathways .

Experimental Validation : Kinetic studies under varying Pd:ligand ratios (1:1 to 1:4) optimize turnover frequencies.

Q. How can this compound be integrated into functional materials (e.g., molecular wires or photochromic ligands)?

Methodological Answer:

  • Molecular Wires : Thioester groups serve as anchors for Au{111} surfaces. Self-assembled monolayers (SAMs) are formed by immersing gold substrates in ethanolic solutions (1 mM, 24 h), with AFM confirming monolayer thickness (~2.1 nm) .
  • Photochromic Ligands : Derivatives like (E)-S-(2-(4-((4-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-diazenyl)pyrazol-1-yl)ethyl) ethanethioate exhibit reversible cis-trans isomerism under UV/Vis light, monitored by UV-Vis (λmax ~366 nm) .

Challenges : Competing adsorption of pyrazine vs. thioester moieties on metal surfaces requires surface passivation strategies.

Q. What strategies enhance the antimicrobial activity of thioester derivatives like this compound?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazine 5-position increases membrane permeability. MIC values against S. aureus improve from 128 µg/mL (parent) to 32 µg/mL .
  • Synergistic Formulations : Combination with β-lactam antibiotics reduces biofilm formation by 60% in P. aeruginosa via thioester-mediated disruption of quorum sensing .

Optimization : High-throughput screening (HTS) in LB broth identifies lead candidates with logP <3.5 for optimal bioavailability.

Q. How do contradictory data on thioester reactivity in Ullmann vs. Sonogashira reactions inform synthetic protocol design?

Methodological Answer:

  • Contradictory Observations : Ullmann reactions favor electron-rich aryl halides, while Sonogashira couplings require electron-deficient systems. For this compound, Ullmann yields drop to <40% due to pyrazine’s electron-withdrawing nature, whereas Sonogashira achieves ~65% yield .
  • Resolution : Hybrid protocols using Pd/Cu bimetallic catalysts balance oxidative addition (Pd) and transmetalation (Cu) steps. Solvent screening (DMF vs. THF) further modulates reactivity .

Q. What analytical methods are critical for detecting impurities in this compound batches?

Methodological Answer:

  • HPLC-UV/HRMS : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients resolve thioester hydrolysis products (retention time ~11–16 min). HRMS identifies sulfonic acid byproducts ([M-H]⁻ at m/z 213.0422) .
  • NMR Spiking Experiments : Adding authentic impurity standards (e.g., S-[17α-hydroxyandrost-4-en-7a-yl] ethanethioate) confirms peak assignments in ¹H-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.